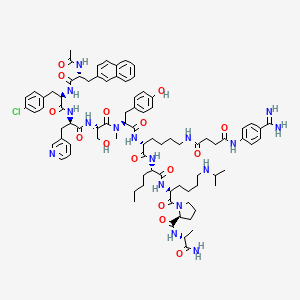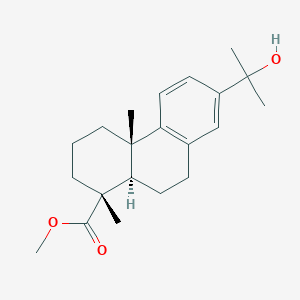
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique molecular structure, which includes dioctyl ester groups, ethenyl acetate units, and 2-hydroxypropyl 2-methyl-2-propenoate segments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves several steps. The primary synthetic route includes the polymerization of ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate in the presence of 2-Butenedioic acid (2E)-, dioctyl ester. The reaction conditions typically involve the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization occurs. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and concentration of reactants. The resulting polymer is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions can yield alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Scientific Research Applications
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various advanced materials and as a functional additive in polymer blends.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer is investigated for its potential use in controlled drug release and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating processes such as drug delivery or tissue regeneration. The exact pathways depend on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2E)-, 1,4-dibutyl ester, polymer with ethenylbenzene, ethenyl decanoate, 2-hydroxypropyl 2-methyl-2-propenoate, methyl 2-methyl-2-propenoate, and (2-methyl-2-oxiranyl)methyl 2-methyl-2-propenoate .
- Acetic acid ethenyl ester, polymer with ethane, ethenyltriethoxysilane, and sodium ethenesulfonate .
Uniqueness
2-Butenedioic acid (2E)-, dioctyl ester, polymer with ethenyl acetate and 2-hydroxypropyl 2-methyl-2-propenoate stands out due to its unique combination of functional groups, which provide a balance of mechanical strength, chemical resistance, and biocompatibility. This makes it particularly suitable for applications in medicine and advanced material science.
Properties
CAS No. |
192230-35-6 |
|---|---|
Molecular Formula |
C31H54O9 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
dioctyl (E)-but-2-enedioate;ethenyl acetate;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H36O4.C7H12O3.C4H6O2/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2;1-5(2)7(9)10-4-6(3)8;1-3-6-4(2)5/h15-16H,3-14,17-18H2,1-2H3;6,8H,1,4H2,2-3H3;3H,1H2,2H3/b16-15+;; |
InChI Key |
TYKHRBNRWSKUJQ-VRZXRVJBSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC.CC(COC(=O)C(=C)C)O.CC(=O)OC=C |
Related CAS |
192230-35-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


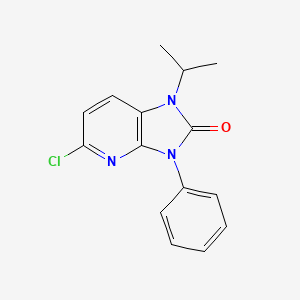



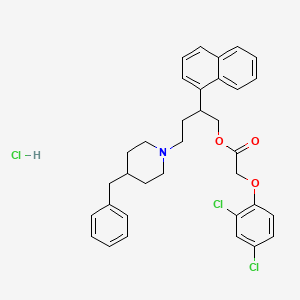
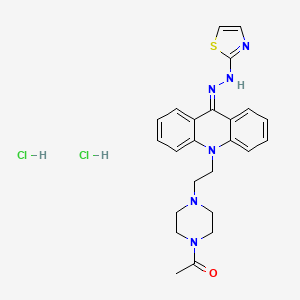
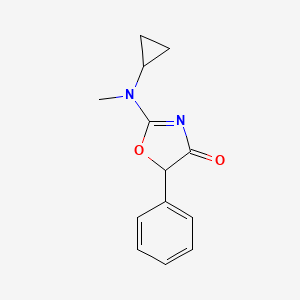
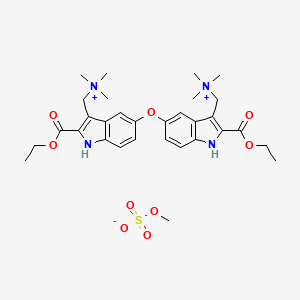
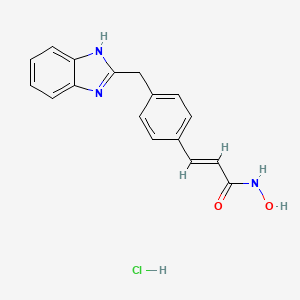
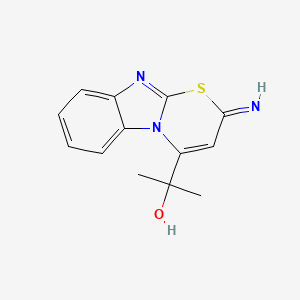
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

